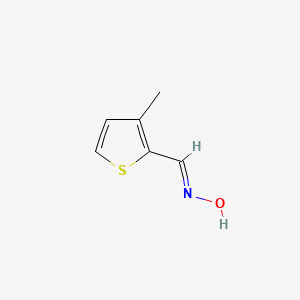

3-Methylthiophene-2-carbaldehyde oxime

Description

3-Methylthiophene-2-carbaldehyde oxime (CAS: 41056-90-0, molecular formula: C₆H₇NOS) is a heterocyclic oxime derivative derived from 3-methylthiophene-2-carbaldehyde. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbonyl-containing scaffold. This compound is synthesized via the reaction of 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions, yielding a stable oxime with applications in coordination chemistry, pharmaceuticals, and materials science . Its purity (98%) and commercial availability make it a valuable intermediate for synthesizing thiazole derivatives and other bioactive compounds .

Properties

IUPAC Name |

(NE)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGCONMEXMLKLV-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methylthiophene-2-carbaldehyde oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various organic compounds. It has been found to interact with several biological pathways:

- Enzyme Interaction: The compound acts as a substrate for various enzymes, influencing metabolic pathways and cellular processes.

- Kinase Inhibition: Similar to other oxime derivatives, it may exhibit inhibitory effects on kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K) .

Anticancer Properties

Research indicates that oxime derivatives, including this compound, have shown promise in anticancer therapies. They may inhibit tumor growth by modulating key signaling pathways and gene expression related to cell proliferation and apoptosis .

Table 1: Summary of Anticancer Activities of Oxime Derivatives

| Compound Name | Target Kinases | Activity | Reference |

|---|---|---|---|

| This compound | CDK, PI3K | Inhibitory effects on tumor growth | |

| Indirubin oximes | CDK, GSK-3 | High affinity binding | |

| Tryptanthrin oxime | JNK | Inhibitory effects |

Anti-inflammatory Effects

Oximes have also been reported to possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce the secretion of pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and interactions within biological systems. As an intermediate compound, its bioavailability can vary significantly based on the final products synthesized from it. Factors such as solubility, stability, and metabolic degradation play crucial roles in determining its efficacy as a therapeutic agent.

Case Studies

-

Inhibition of Tumor Growth:

A study demonstrated that derivatives of thiophene oximes could significantly inhibit the growth of certain cancer cell lines through the inhibition of CDKs and PI3K pathways. Concentrations as low as 10 µM showed promising results in vitro . -

Anti-inflammatory Activity:

In a model of acute inflammation, administration of oxime derivatives resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role for these compounds in treating inflammatory conditions .

Scientific Research Applications

3-Methylthiophene-2-carbaldehyde oxime is a chemical compound with the molecular formula . It is an oxime, characterized by a nitrogen atom double-bonded to an oxygen atom, along with a hydroxy group, and features a thiophene ring, a five-membered aromatic ring containing sulfur.

Synthesis

this compound can be synthesized from 3-methyl-2-thiophenecarboxaldehyde through reactions involving hydroxylamine. This is typically achieved by reacting 3-methyl-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate.

The general reaction can be summarized as follows:

3-Methylthiophene-2-carboxaldehyde + Hydroxylamine → this compound

Structure

The molecular structure consists of a thiophene ring substituted with a methyl group at the third position and an oxime functional group at the second position.

Key structural data includes:

Physical Properties

this compound appears as a solid with a melting point between 111-112°C. Its boiling point is approximately 235.4°C at 760 mmHg, with a density around 1.21 g/cm3. The compound has a flash point of 96.2°C.

Chemical Properties

The compound can participate in various reactions, including serving as a precursor to reactive nitrile oxide intermediates in intramolecular nitrile oxide cycloaddition, facilitating cycloaddition reactions that lead to various heterocyclic products.

Comparison with Similar Compounds

Structural Analogues

(a) Thiophene-2-carbaldehyde Oxime

- Molecular Formula: C₅H₅NOS

- CAS : 29683-84-9 (E-isomer), 42466-50-2 (unspecified stereochemistry)

- Key Differences: Lacks the methyl group at the 3-position of the thiophene ring.

- Applications: Used as a ligand in metal complexes and a precursor for nonlinear optical materials .

(b) Thiophene-3-carbaldehyde Oxime

- Molecular Formula: C₅H₅NOS

- CAS : 42466-50-2

- Key Differences : The aldehyde group is at the 3-position of the thiophene ring instead of the 2-position. This positional isomerism affects intermolecular interactions, such as hydrogen bonding, and may influence crystal packing .

(c) Di(1H-tetrazol-5-yl)methanone Oxime

- Decomposition Temperature : 288.7°C

- Key Differences: A non-thiophene oxime with a tetrazole ring system. The presence of multiple hydrogen-bonding sites (N-H and O-H groups) enhances thermal stability compared to thiophene-based oximes .

Physicochemical Properties

Notes:

- The methyl group in this compound increases molecular weight by ~14 g/mol compared to thiophene-2-carbaldehyde oxime, likely reducing solubility in polar solvents.

Q & A

Q. What are the optimal synthetic routes for 3-Methylthiophene-2-carbaldehyde oxime, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves condensation of 3-methylthiophene-2-carbaldehyde with hydroxylamine under reflux in ethanol or methanol. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . For purification, column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from ethanol-water mixtures is recommended. Triethylamine (Et₃N) can be added to neutralize HCl byproducts, improving yield .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this oxime?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the oxime’s structure (e.g., imine proton at δ 8.1–8.5 ppm and thiophene ring protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Key peaks include ν(N–O) at ~930 cm⁻¹ and ν(C=N) at ~1640 cm⁻¹ .

- HPLC : Reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures purity >98% .

Q. How do solvent choice and storage conditions affect the stability of this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance solubility but may promote hydrolysis. Non-polar solvents (e.g., hexane) minimize degradation .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and light-induced isomerization .

Advanced Research Questions

Q. What experimental and computational strategies resolve contradictions in reported reactivity for nucleophilic additions to this oxime?

- Methodological Answer : Conflicting data on nucleophilic addition (e.g., with amines or thiols) may arise from solvent polarity, pH, or oxime tautomerism (syn/anti isomers). To address this:

- Kinetic Studies : Vary reaction conditions (e.g., pH 4–10) and track intermediates via stopped-flow UV-Vis spectroscopy.

- DFT Calculations : Model tautomer stability (e.g., B3LYP/6-31G*) to predict dominant reaction pathways .

- In Situ Monitoring : Use GC-FTIR to detect isomer interconversion during reactions .

Q. How can computational models predict the bioactivity of this compound against microbial targets?

- Methodological Answer :

- Molecular Docking : Screen against bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Prioritize binding poses with ΔG < –7 kcal/mol .

- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. fluoro groups) with antimicrobial IC₅₀ values from broth microdilution assays .

Q. What strategies improve yield in multi-step syntheses involving this oxime as an intermediate?

- Methodological Answer :

- Step Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). For example, a 3:1 hydroxylamine-to-aldehyde ratio maximizes imine formation .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate condensation .

- Workflow Integration : Couple continuous-flow reactors with inline IR monitoring for real-time adjustment .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the oxime’s role in metal chelation?

- Methodological Answer : Discrepancies arise from:

- pH Dependency : At pH < 5, the oxime protonates (pKa ~8.2), reducing chelation capacity. Use potentiometric titrations to map pH-dependent binding constants .

- Metal Coordination Geometry : X-ray crystallography reveals diverse coordination modes (e.g., monodentate vs. bidentate) depending on metal ion size (e.g., Cu²⁺ vs. Fe³⁺) .

Tables for Key Data

Table 1 : Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | NH₂OH·HCl, EtOH, reflux, 6 h | 67–72 | |

| Purification | Silica gel (hexane:EtOAc = 4:1) | 95% purity |

Table 2 : Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks/Shifts | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.3 (s, 1H, CH=N), δ 2.4 (s, 3H, CH₃) | Confirms oxime and methyl groups |

| IR (KBr) | 1640 cm⁻¹ (C=N), 930 cm⁻¹ (N–O) | Validates imine formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.